Peptide 7172 CAS 159440-07-0 chemical structure
Peptide 7172 CAS 159440-07-0 chemical structure
An In-Depth Technical Guide to Peptide 7172 (CAS 159440-07-0): Architectural Design, Synthesis, and Formulation of Lipidated Peptidomimetics
Executive Summary
As the landscape of targeted drug delivery and membrane-anchored therapeutics evolves, lipidated peptidomimetics have emerged as critical tools for achieving high local concentrations at the lipid bilayer. Peptide 7172 (CAS 159440-07-0) is a highly engineered, synthetic lipopeptide designed to bridge the gap between aqueous stability and membrane integration [1]. By covalently linking a phospholipid anchor to a proteolytically resistant, conformationally restricted peptide core, Peptide 7172 serves as a prototype for functionalizing liposomes or creating long-acting, membrane-bound receptor modulators.
This whitepaper deconstructs the chemical architecture of Peptide 7172, elucidates the causality behind its structural components, and provides self-validating protocols for its synthesis and liposomal formulation.
Architectural Deconstruction & Causality
Peptide 7172 is not a standard linear peptide; it is a complex conjugate with the exact sequence: DPPE - Succinyl - D-Phe - D-1-Nal - Inp - O-L-Hmp - L-Val-NH₂ [3]. Every moiety in this sequence has been selected with strict biochemical causality:
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The Lipid Anchor (DPPE): 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) provides a strongly hydrophobic tail [1]. Causality: The dual palmitoyl chains drive spontaneous insertion into lipid bilayers or liposomal membranes, anchoring the peptide and drastically increasing its localized half-life near cell surface receptors.
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D-Amino Acid Recognition Motif (D-Phe - D-1-Nal): The inclusion of D-phenylalanine and D-1-naphthylalanine creates a bulky, aromatic pharmacophore. Causality: D-amino acids are inherently resistant to endogenous proteases, ensuring the targeting sequence remains intact in serum. This specific aromatic motif is frequently utilized in GPCR antagonists (e.g., Melanocortin or LHRH receptors).
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Conformational Spacer (Inp): Isonipecotic acid (Piperidine-4-carboxylic acid) acts as a rigid, cyclic spacer. Causality: It restricts the rotational degrees of freedom, locking the peptide into a favorable bioactive conformation and preventing structural collapse.
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The Depsipeptide Linkage (O-L-Hmp): The amide bond is replaced by an ester bond using L-Leucic acid (2-hydroxy-4-methylpentanoic acid). Causality: Depsipeptides lack an amide hydrogen, eliminating a hydrogen-bond donor. This increases lipophilicity, enhances membrane permeability, and provides a specific cleavage site for esterases if prodrug release is desired.
Structural domains of Peptide 7172 and their functional linkages.
Physicochemical Profiling
To facilitate analytical tracking and formulation, the quantitative properties of Peptide 7172 are summarized below [1, 2].
Table 1: Physicochemical and Analytical Properties of Peptide 7172
| Property | Value | Analytical Significance |
| CAS Registry Number | 159440-07-0 | Unique identifier for regulatory/sourcing [2]. |
| Molecular Formula | C₈₀H₁₂₇N₆O₁₆P | Confirms the stoichiometry of the DPPE-peptide conjugate. |
| Monoisotopic Mass | 1458.9047 Da | Target mass for high-resolution LC-MS (ESI+) validation [1]. |
| Predicted m/z [M+H]⁺ | 1459.9120 | Primary ion for mass spectrometry detection [1]. |
| Predicted m/z [M+Na]⁺ | 1481.8939 | Common adduct observed in buffer-containing samples [1]. |
| Predicted CCS (Ų) | 378.3 ([M+H]⁺) | Collision Cross Section for ion mobility spectrometry (IMS) [1]. |
Experimental Protocols & Methodologies
As a Senior Application Scientist, I emphasize that the successful utilization of Peptide 7172 relies heavily on the precision of its synthesis and subsequent liposomal formulation. The following protocols are designed as self-validating systems.
Protocol A: Synthesis of the Peptidomimetic Core
Because Peptide 7172 contains a depsipeptide bond and sterically hindered unnatural amino acids, standard Solid-Phase Peptide Synthesis (SPPS) must be heavily modified.
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Resin Loading: Swell Rink Amide AM resin in DMF. Couple Fmoc-L-Val-OH using DIC and Oxyma Pure (1:1 eq) to yield a C-terminal amide upon cleavage.
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Depsipeptide Bond Formation (Critical Step):
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Causality: Standard amide coupling reagents fail here. First, couple L-Leucic acid (L-Hmp) to the Valine amine.
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To form the ester bond, couple Fmoc-Inp-OH to the free hydroxyl group of L-Hmp using DIC and a catalytic amount of DMAP (0.1 eq). Validation: Perform a micro-cleavage and check via LC-MS; the esterification is prone to incomplete reaction without DMAP.
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Elongation of Hindered Residues: Couple D-1-Nal and D-Phe. Causality: Due to the extreme steric bulk of the naphthyl group, use the highly reactive uronium salt HATU with DIPEA to ensure >99% coupling efficiency.
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Succinylation & Cleavage: React the N-terminus with succinic anhydride/DIPEA. Cleave the peptide core from the resin using TFA/TIS/H₂O (95:2.5:2.5).
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Liquid-Phase Lipidation: Purify the core via RP-HPLC. In a dry organic solvent (DCM/DMF), conjugate the succinylated peptide to the free amine of DPPE using PyBOP/DIPEA. Validation: Confirm the final 1458.9 Da mass via HRMS.
Protocol B: Preparation of Peptide 7172-Functionalized Liposomes
Peptide 7172 is highly hydrophobic. Direct injection into aqueous buffers will cause uncontrolled precipitation. It must be formulated into lipid bilayers.
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Lipid Film Hydration: In a round-bottom flask, dissolve DSPC, Cholesterol, and Peptide 7172 in Chloroform/Methanol (2:1 v/v) at a molar ratio of 65:30:5.
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Causality: DSPC provides a rigid bilayer (high Tm ~55°C), cholesterol prevents serum-induced leakage, and 5 mol% Peptide 7172 provides optimal surface functionalization without disrupting membrane integrity.
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Solvent Removal: Evaporate under a gentle nitrogen stream to form a thin lipid film. Place under vacuum for 4 hours to remove trace solvents.
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Hydration: Hydrate the film with PBS (pH 7.4) at 60°C (above the Tm of DSPC) for 1 hour with vortexing to form Multilamellar Vesicles (MLVs).
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Extrusion: Pass the MLV suspension through a 100 nm polycarbonate membrane 11 times using a heated mini-extruder (60°C).
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Causality: Mechanical shear forces the MLVs to restructure into Large Unilamellar Vesicles (LUVs), standardizing the pharmacokinetic profile.
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Validation (Quality Control): Analyze via Dynamic Light Scattering (DLS). A successful formulation will yield a Z-average diameter of ~100 nm with a Polydispersity Index (PDI) < 0.1.
Step-by-step liposomal formulation workflow for Peptide 7172.
References
- PubChemLite - Peptide 7172 (C80H127N6O16P). Université du Luxembourg.
- Peptide 7172 | 159440-07-0. ChemicalBook.
- (2S)-1-{[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino}-4-methyl-1-oxopentan-2-yl 1-{N-
